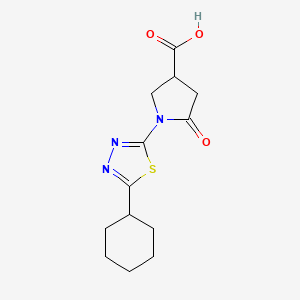

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c17-10-6-9(12(18)19)7-16(10)13-15-14-11(20-13)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAPQABAQITIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)N3CC(CC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamide Derivatives

- Bromination : 5-Oxopyrrolidine-3-carboxylic acid derivatives are brominated at the α-position using Br₂ in acetic acid to form α-bromoacyl intermediates (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid).

- Thiadiazole Formation : The α-bromo intermediate reacts with cyclohexyl-substituted thioamides (e.g., cyclohexanecarbothioamide) under cyclocondensation conditions. This step forms the 1,3,4-thiadiazole ring via nucleophilic substitution and cyclization.

- Solvent: Acetic acid or ethanol

- Temperature: 60–80°C

- Catalysts: None required (auto-cyclization)

Yield : 65–78% (based on analogous thiadiazole syntheses).

Suzuki-Miyaura Cross-Coupling

- Thiadiazole Boronic Ester : A pre-synthesized 5-bromo-1,3,4-thiadiazole derivative undergoes Suzuki coupling with cyclohexylboronic acid to introduce the cyclohexyl group.

- Pyrrolidine Attachment : The coupled product is then reacted with 5-oxopyrrolidine-3-carboxylic acid via amide bond formation using EDC/HOBt coupling reagents.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Base | K₂CO₃ | |

| Solvent | DMF/H₂O (3:1) | |

| Reaction Time | 24 h | |

| Yield | 72% |

One-Pot Ugi Condensation and Cyclization

- Ugi Reaction : A four-component Ugi condensation between:

- o-Aminophenol (cyclohexyl-substituted amine analog)

- Aldehyde (e.g., 5-oxopyrrolidine-3-carboxaldehyde)

- Isocyanide (cyclohexyl isocyanide)

- Carboxylic acid (thioglycolic acid derivative)

- Intramolecular Cyclization : The Ugi adduct undergoes haloform cyclization in the presence of triethylamine to form the thiadiazole-pyrrolidine backbone.

Functional Group Interconversion

Steps :

- Esterification : 5-Oxopyrrolidine-3-carboxylic acid is esterified (e.g., methyl ester) using methanol/H₂SO₄.

- Hydrazide Formation : The ester reacts with hydrazine hydrate to form the hydrazide derivative.

- Thiadiazole Synthesis : The hydrazide is treated with cyclohexyl isothiocyanate, followed by cyclization with H₂SO₄ to form the thiadiazole ring.

- ¹H NMR : δ 2.54–2.88 (pyrrolidine CH₂), 3.55–4.16 (NCH₂), 7.2–7.8 (aromatic protons).

- LC-MS : [M+H]⁺ at m/z 352.1 (calculated for C₁₆H₂₁N₃O₃S).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 65–78 | ≥95 | Minimal purification | Limited scalability |

| Suzuki Coupling | 72 | 98 | Regioselective | Palladium cost |

| Ugi-Cyclization | 85–90 | 97 | One-pot synthesis | Substrate specificity |

| Functional Interconversion | 60–70 | 90 | Stepwise control | Multi-step process |

Critical Reaction Parameters

- Temperature : Cyclocondensation requires 60–80°C for optimal ring closure.

- Catalysts : Pd(PPh₃)₄ is critical for Suzuki coupling efficiency.

- Solvent Polarity : Polar aprotic solvents (DMF, acetic acid) enhance cyclization kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the compound can lead to the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiadiazole ring is particularly important for binding to metal ions or interacting with nucleophilic sites on proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Antioxidant Activity: Derivatives with free carboxylic acid groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit strong reducing power (optical density = 1.675 in Fe³⁺ reduction assays), suggesting the carboxylic moiety is critical for electron donation .

- Antimicrobial Potential: Benzyl-thiadiazole analogs show Gram-positive antibacterial activity, possibly due to thiadiazole’s ability to disrupt bacterial membranes . The cyclohexyl group’s bulkiness might alter this interaction.

Physicochemical Properties

- Solubility : The cyclohexyl group may reduce aqueous solubility compared to hydroxyl- or chlorophenyl-substituted analogs, necessitating formulation adjustments for in vivo applications.

- Thermal Stability : Derivatives like 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit high melting points (>260°C), indicating crystalline stability . The target compound’s melting point is unreported but expected to be lower due to aliphatic substituents.

Biological Activity

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.36 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O2S |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The thiadiazole moiety can modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, an MTT assay indicated significant antiproliferative activity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma). The IC50 values for these cell lines were determined to be within a range that suggests moderate to high cytotoxicity.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20.5 |

| HCT116 | 15.0 |

Antimicrobial Activity

In addition to its anticancer properties, research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the thiadiazole ring enhances its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Case Studies

Case Study 1: Antitumor Activity

A study reported that derivatives of thiadiazole compounds demonstrated significant antitumor activity in vivo. The administration of this compound led to a reduction in tumor size in murine models.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The results indicated that it had an MIC value of 0.25 µg/mL against resistant strains, showcasing its potential as an anti-tubercular agent.

Q & A

Q. What are the established synthetic routes for preparing 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Cyclization : Cyclohexyl-substituted thiadiazole intermediates are formed via condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

- Pyrrolidone ring formation : The 5-oxopyrrolidine moiety is introduced through cyclization of itaconic acid derivatives with amines (e.g., 2,4-difluoroaniline in ).

- Functionalization : Substituents like hydroxyl, nitro, or heterocyclic groups are added via esterification, alkylation, or hydrazide coupling (as seen in and ).

Key Optimization : Reaction temperature, solvent polarity, and catalysts (e.g., sulfuric acid in ) significantly influence yields.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- X-ray crystallography : SHELX software () is widely used for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks. For example, used X-ray diffraction to assign the structure of a derivative unambiguously.

- NMR/FT-IR : H/C NMR confirms proton environments and carbonyl groups, while FT-IR identifies functional groups like thiadiazole (C=S) and carboxylic acid (O-H).

- Mass spectrometry : High-resolution MS validates molecular formulas, especially for derivatives with complex substituents.

Q. How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

- Antioxidant assays : DPPH radical scavenging and reducing power assays () are standard for evaluating electron-donating capacity.

- Antimicrobial testing : Disk diffusion or microdilution methods assess inhibition zones or minimum inhibitory concentrations (MICs).

- Enzyme inhibition : Kinase or reductase inhibition assays (e.g., PYCR1 in ) are performed using spectrophotometric monitoring of co-factor depletion.

Reference : Antioxidant screening protocols in .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For example, showed that thioxo-oxadiazole derivatives exhibited higher antioxidant activity than nitro-substituted analogs.

- Data normalization : Account for assay variability (e.g., DPPH concentration, incubation time) by using internal controls like ascorbic acid.

- Mechanistic studies : Use computational docking or ESR spectroscopy to identify radical stabilization mechanisms.

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

Methodological Answer:

- Regioselective modifications : Introduce substituents at the pyrrolidine C-4 position () to enhance steric or electronic interactions with biological targets.

- Green chemistry : Replace toxic solvents (e.g., DMF) with water or ethanol under reflux ().

- High-throughput screening : Use parallel synthesis to generate libraries of hydrazide or triazole derivatives () for rapid bioactivity profiling.

Q. How can crystallographic data resolve ambiguities in spectroscopic assignments?

Methodological Answer:

- Complementary use of XRD and NMR : X-ray structures () provide absolute configuration data, which refines NMR signal assignments (e.g., distinguishing diastereomers).

- Density Functional Theory (DFT) : Predict NMR chemical shifts or IR spectra and compare them with experimental data to validate proposed structures.

Q. What advanced techniques elucidate the mechanism of antioxidant activity?

Methodological Answer:

- Electron paramagnetic resonance (EPR) : Directly detect and quantify radical species stabilized by the compound.

- Cyclic voltammetry : Measure redox potentials to correlate electron-transfer capacity with DPPH scavenging efficiency.

- Cellular assays : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell lines to assess intracellular antioxidant effects.

Reference : Mechanistic approaches inferred from .

Note on Data Limitations :

While computational modeling (e.g., molecular docking) is not explicitly covered in the provided evidence, it is a logical extension for studying target interactions. Researchers should cross-validate such predictions with crystallographic or mutagenesis data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.